3-(Methylamino)-4-nitrobenzamide 3-(Methylamino)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19748855
InChI: InChI=1S/C8H9N3O3/c1-10-6-4-5(8(9)12)2-3-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12)
SMILES:
Molecular Formula: C8H9N3O3
Molecular Weight: 195.18 g/mol

3-(Methylamino)-4-nitrobenzamide

CAS No.:

Cat. No.: VC19748855

Molecular Formula: C8H9N3O3

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylamino)-4-nitrobenzamide -

Specification

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
IUPAC Name 3-(methylamino)-4-nitrobenzamide
Standard InChI InChI=1S/C8H9N3O3/c1-10-6-4-5(8(9)12)2-3-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12)
Standard InChI Key INNMVLURRKTGRR-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

3-(Methylamino)-4-nitrobenzamide is an aromatic benzamide derivative characterized by a nitro group at the 4-position and a methylamino group at the 3-position of the benzene ring. Its molecular formula is C8H9N3O3\text{C}_8\text{H}_9\text{N}_3\text{O}_3, with a molecular weight of 195.18 g/mol . The compound’s structure is distinct from the closely related N-methyl-4-(methylamino)-3-nitrobenzamide (CAS 41263-72-3), which features an additional methyl group on the amide nitrogen and a different substitution pattern .

Structural Analysis

The compound’s planar benzamide core facilitates interactions with biological targets, while the electron-withdrawing nitro group enhances stability and influences reactivity. Computational models suggest that the methylamino group contributes to hydrogen-bonding potential, a feature critical for binding in enzymatic systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H9N3O3\text{C}_8\text{H}_9\text{N}_3\text{O}_3
Molecular Weight195.18 g/mol
CAS Number1247927-07-6
Storage Conditions2–8°C
Purity97% (HPLC)

Synthesis and Industrial Production

The synthesis of 3-(Methylamino)-4-nitrobenzamide typically involves nitration and amidation steps. While detailed protocols are proprietary, analogous routes for similar benzamides involve:

  • Nitration of Benzamide Precursors: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures.

  • Methylamination: Substitution of a leaving group (e.g., chlorine) with methylamine in the presence of a palladium catalyst .

Industrial-scale production prioritizes yield optimization, with suppliers reporting batches of 0.2 g to 10 g . The compound’s stability under refrigeration (2–8°C) ensures viability for long-term storage .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

3-(Methylamino)-4-nitrobenzamide serves as a building block for:

  • Anticancer Agents: Derivatives of nitrobenzamides are explored for their DNA methyltransferase (DNMT) inhibitory activity, which can reverse aberrant epigenetic modifications in cancer cells .

  • Antimicrobial Compounds: Structural analogs exhibit potency against bacterial pathogens by targeting cell wall synthesis enzymes.

Biochemical Studies

In vitro assays utilize this compound to investigate:

  • Enzyme Kinetics: Its nitro group acts as a spectroscopic probe in studies of nitroreductase activity.

  • Receptor Binding: Modifications to the methylamino group help elucidate structure-activity relationships in G-protein-coupled receptors.

ConcentrationVolume Required per 1 mg
1 mM5.12 mL
5 mM1.02 mL
10 mM0.51 mL

Stability Considerations

The nitro group confers sensitivity to light and reducing agents. Storage in amber vials under inert atmosphere (e.g., argon) is advised to prevent degradation .

QuantityPriceLead Time
0.2 g$370.7910–20 days

Bulk purchases (≥1 g) are negotiable but require extended synthesis timelines .

Future Directions and Research Gaps

Despite its utility, critical gaps persist:

  • Toxicological Profiles: No in vivo studies have assessed acute or chronic toxicity.

  • Mechanistic Studies: The compound’s direct biological targets remain uncharacterized.

Collaborative efforts between academia and industry could prioritize these areas, leveraging 3-(Methylamino)-4-nitrobenzamide’s scaffold for next-generation therapeutics.

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